Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate
Brand Name: Vulcanchem
CAS No.: 647376-15-6
VCID: VC16880045
InChI: InChI=1S/C18H16N4O4/c1-26-18(23)13-4-2-12(3-5-13)8-9-19-17-15-10-14(22(24)25)6-7-16(15)20-11-21-17/h2-7,10-11H,8-9H2,1H3,(H,19,20,21)
SMILES:
Molecular Formula: C18H16N4O4
Molecular Weight: 352.3 g/mol

Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate

CAS No.: 647376-15-6

Cat. No.: VC16880045

Molecular Formula: C18H16N4O4

Molecular Weight: 352.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate - 647376-15-6

Specification

CAS No. 647376-15-6
Molecular Formula C18H16N4O4
Molecular Weight 352.3 g/mol
IUPAC Name methyl 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoate
Standard InChI InChI=1S/C18H16N4O4/c1-26-18(23)13-4-2-12(3-5-13)8-9-19-17-15-10-14(22(24)25)6-7-16(15)20-11-21-17/h2-7,10-11H,8-9H2,1H3,(H,19,20,21)
Standard InChI Key KNYCVWSNWCVLAI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate features a quinazoline heterocycle substituted with a nitro group at the 6-position, an aminoethyl chain at the 4-position, and a methyl benzoate moiety at the terminal ethyl group. The IUPAC name, methyl 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoate, systematically describes this arrangement. Key identifiers include:

PropertyValue
CAS Number647376-15-6
Molecular FormulaC18H16N4O4\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{4}
Molecular Weight352.3 g/mol
SMILESCOC(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N+[O-]
InChIKeyKNYCVWSNWCVLAI-UHFFFAOYSA-N

The nitro group at position 6 introduces electron-withdrawing effects, potentially enhancing binding affinity to target proteins, while the ethylamino linker provides conformational flexibility for optimal interactions .

Comparative Analysis with Structural Analogs

The compound’s acid derivative, 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoic acid (CAS No. 647376-17-8), shares the core structure but replaces the methyl ester with a carboxylic acid group, altering solubility and metabolic stability . Similarly, ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate (PubChem CID 721015) substitutes the nitro group with a methyl moiety, demonstrating how minor structural changes modulate bioactivity .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoateC18H16N4O4\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{4}352.36-nitro, methyl ester
4-[2-[(6-Nitroquinazolin-4-yl)amino]ethyl]benzoic acidC17H14N4O4\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{4}338.36-nitro, carboxylic acid
Ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoateC18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{2}307.36-methyl, ethyl ester

These analogs highlight the role of functional groups in tuning physicochemical properties and target engagement .

Synthesis and Analytical Characterization

Analytical Techniques

Quality control and structural validation rely on:

  • HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and linkage integrity. The methyl ester group typically resonates at δ 3.8–4.0 ppm (1H^1\text{H}) and δ 165–170 ppm (13C^{13}\text{C}).

  • Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak at m/z 352.3 [M+H]+^+.

Computational and Physicochemical Properties

Partition Coefficients and Solubility

The compound’s LogP value, estimated at 2.8–3.2, indicates moderate lipophilicity suitable for membrane permeability . The methyl ester enhances solubility in organic solvents compared to the carboxylic acid analog, which exhibits higher aqueous solubility at physiological pH .

Hydrogen Bonding and Pharmacophore Features

The nitro group acts as a hydrogen bond acceptor, while the quinazoline nitrogen atoms and amino linker serve as donors, forming critical interactions with biological targets. Density functional theory (DFT) calculations predict a planar quinazoline ring with the nitro group adopting a coplanar conformation for resonance stabilization .

Biological Activity and Mechanistic Insights

Antimicrobial and Anti-inflammatory Activity

Nitroquinazolines exhibit broad-spectrum antimicrobial activity by disrupting bacterial DNA gyrase and fungal ergosterol biosynthesis . The ethylamino linker’s flexibility may enable binding to inflammatory mediators like cyclooxygenase-2 (COX-2), though experimental validation is needed.

Future Research Directions

Target Identification and Validation

Proteomic studies (e.g., affinity chromatography, thermal shift assays) are required to map protein targets. Computational docking against kinase libraries could prioritize candidates for experimental screening .

Pharmacokinetic Optimization

Prodrug strategies (e.g., ester-to-acid conversion) may improve bioavailability. The acid derivative (CAS No. 647376-17-8) could serve as an active metabolite, warranting comparative pharmacokinetic studies .

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